24-Methylenecycloartanone

Description

Properties

Molecular Formula |

C31H50O |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,28-,29+,30-,31+/m1/s1 |

InChI Key |

AEAWOMODYBIREN-IPTHFFCUSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 24-Methylenecycloartanone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 24-Methylenecycloartanone, a significant triterpenoid found in various plant species. This document includes its structural details, physicochemical properties, an experimental protocol for its isolation, and a summary of crystallographic data.

Chemical Structure and Identification

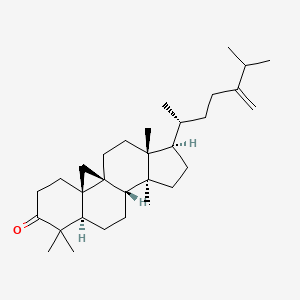

This compound is a tetracyclic triterpenoid characterized by a cycloartane skeleton. Its structure consists of three six-membered rings, one five-membered ring, and a distinctive cyclopropane ring.

-

IUPAC Name: (1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1]

-

Chemical Formula: C₃₁H₅₀O[1]

-

SMILES String: C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C[1]

The molecule's rings (A, B, and C) adopt chair conformations, while the D ring has an envelope conformation.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 438.73 g/mol | [2] |

| Exact Mass | 438.386166214 Da | [1] |

| Physical Description | Powder | [3] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point (Predicted) | 510.4 ± 19.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.00 ± 0.1 g/cm³ | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

An established protocol for the isolation of this compound from the whole plant of Ainsliaea henryi is as follows:

-

Extraction: The dried and powdered plant material (5 kg) is subjected to reflux with 95% ethanol (50 L) for 1 hour. This process is repeated three times.

-

Solvent Removal: The ethanol is removed from the combined extracts under reduced pressure.

-

Partitioning: The resulting extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The petroleum ether soluble fraction (100 g) is subjected to silica gel column chromatography.

-

Elution: A gradient elution is performed using a petroleum ether/acetone solvent system, starting from a ratio of 30:1 and gradually increasing to 10:1 (v/v).

-

Purification: this compound is obtained from the fraction eluted with petroleum ether/acetone at a 20:1 ratio.

The chemical structure of this compound has been elucidated and confirmed using a combination of modern spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments are pivotal for determining the connectivity of protons and carbons, as well as the stereochemistry of the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the overall structure and stereochemistry.

Quantitative Data

The following table summarizes the crystallographic data for this compound.

| Parameter | Value |

| Empirical formula | C₃₁H₅₀O |

| Formula weight | 438.71 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 9.918 (5) |

| b (Å) | 10.212 (6) |

| c (Å) | 14.077 (7) |

| β (°) | 108.542 (6) |

| Volume (ų) | 1351.7 (12) |

| Z | 2 |

Logical Relationships of this compound

As a complex natural product, the study of this compound involves several interconnected concepts. The following diagram illustrates these relationships.

References

Natural Sources of 24-Methylenecycloartanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 24-Methylenecycloartanone, a cycloartane-type triterpenoid with potential pharmacological applications. The document details its primary plant origins, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and explores its potential biological activities and associated signaling pathways.

Primary Natural Sources

This compound has been identified and isolated from several plant species. The primary and most frequently cited sources are detailed below.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Polygonum bistorta L. | Polygonaceae | Rhizomes | [1][2] |

| Larix kaempferi (Lamb.) Carrière | Pinaceae | Leaves, Bark | [3] |

| Euphorbia retusa Forssk. | Euphorbiaceae | Not specified |

While Polygonum bistorta and Larix kaempferi are well-documented sources, the presence of this compound in Euphorbia retusa is also noted in chemical databases. The rhizomes of Polygonum bistorta are a particularly rich source of various cycloartane-type triterpenoids, including this compound.[1] Similarly, both the leaves and bark of Larix kaempferi have been shown to contain this compound.[3]

Quantitative Data

Quantitative analysis of this compound in its natural sources is not extensively reported in the available literature. Most studies focus on the isolation and structural elucidation of the compound rather than its quantification within the plant matrix. However, related research on other triterpenoids in these plants suggests that the concentration can vary based on geographical location, season of harvest, and the specific extraction and analytical methods employed. Further quantitative studies are warranted to establish the precise content of this compound in these and other potential plant sources.

Experimental Protocols

The following sections outline generalized experimental methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for triterpenoid analysis.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of this compound is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

Methodology Details:

-

Plant Material Preparation: The plant material (e.g., rhizomes of P. bistorta) is air-dried, powdered, and stored in a desiccator.

-

Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol. This can be performed using maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20. Elution is carried out with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Isolation: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Quantification by HPLC-MS/MS

For the quantitative analysis of this compound in plant extracts, a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity.

Table 2: General Parameters for HPLC-MS/MS Quantification

| Parameter | Description |

| Chromatographic System | HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple quadrupole or Orbitrap mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for triple quadrupole |

| MRM Transitions | Precursor ion (e.g., [M+H]⁺) to specific product ions |

Protocol Outline:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. A series of working standard solutions are prepared by serial dilution for the calibration curve.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and diluted to fall within the calibration range.

-

LC-MS/MS Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on other cycloartane triterpenoids suggests potential anti-cancer properties. These compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Pro-Apoptotic Effects in Cancer Cells

Cycloartane triterpenoids have been reported to inhibit the proliferation of various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This is a critical area of research for the development of novel anti-cancer agents.

The diagram below illustrates a potential signaling pathway through which cycloartane triterpenoids may exert their pro-apoptotic effects, based on studies of related compounds.[4][5]

References

- 1. Cycloartane type triterpenoids from the rhizomes of Polygonum bistorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetracyclic triterpenes and other constituents from the leaves and bark of Larix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 24-Methylenecycloartanone: A Technical Guide for Researchers

An In-depth Exploration of a Key Intermediate in Plant Sterol Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of 24-methylenecycloartanone, a crucial intermediate in the intricate web of phytosterol production in plants. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry, steroid metabolism, and the discovery of novel therapeutic agents.

Introduction: The Central Role of this compound

Phytosterols are a diverse group of steroid molecules, analogous to cholesterol in animals, that are essential components of plant cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. The biosynthesis of these vital compounds is a complex, multi-step process. This compound emerges as a key branch-point intermediate, representing the first committed step towards the production of the most abundant phytosterols, such as campesterol and sitosterol. Its formation involves the crucial introduction of a methyl group at the C-24 position of the sterol side chain, a defining characteristic of many plant sterols. Understanding the enzymatic machinery and regulatory mechanisms governing the synthesis of this compound is paramount for manipulating phytosterol composition in plants for nutritional enhancement and for identifying novel enzymatic targets for agrochemical and pharmaceutical development.

The Biosynthetic Pathway: From Cycloartenol to Major Phytosterols

The journey to this compound begins with cycloartenol, the first cyclic precursor in plant sterol biosynthesis. The pathway then proceeds through a series of enzymatic reactions, with this compound serving as a central hub for further diversification.

Formation of this compound

The conversion of cycloartenol to 24-methylene cycloartenol is the cornerstone of this pathway. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . SMT1 facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol.

Downstream Conversions

Following its synthesis, 24-methylene cycloartenol is further metabolized by a series of enzymes to produce a variety of phytosterols. Key downstream enzymes include:

-

Sterol 4α-methyl oxidase (SMO1): This enzyme is responsible for the oxidative demethylation at the C-4 position of the sterol nucleus. In plants, there are two distinct families of SMOs. SMO1 acts on 4,4-dimethylsterols like 24-methylenecycloartanol (the alcohol form of this compound)[1][2][3][4][5][6][7].

-

Cycloeucalenol Cycloisomerase (CPI): This enzyme catalyzes the opening of the cyclopropane ring of cycloeucalenol, a downstream product of this compound metabolism, to form obtusifoliol[8][9][10]. This is a critical step in the transition from cyclopropylsterols to the more common tetracyclic sterols.

The subsequent enzymatic modifications, including further demethylations, isomerizations, and reductions, lead to the synthesis of major phytosterols like campesterol and sitosterol.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of and subsequent reactions involving this compound.

| Enzyme | EC Number | Plant Source | Substrate | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein) | kcat (min-1) | Ki (µM) | Inhibitor |

| SMT1 | 2.1.1.41 | Arabidopsis thaliana (expressed in E. coli) | Cycloartenol | 42[1][8] | 5.2[1][8] | - | - | - |

| SMT1 | 2.1.1.41 | Glycine max | Cycloartenol | - | - | 0.6[11] | 32[11] | 24-Fluorocycloartenol (Competitive)[11] |

| SMO1 | 1.14.18.10 | Zea mays | 24-Methylenecycloartanol | - | - | - | - | - |

| CPI | 5.5.1.9 | Zea mays | Cycloeucalenol | - | - | - | - | 7-Oxo-24ξ(28)-dihydrocycloeucalenol[9] |

Data for SMO1 and CPI are limited in the public domain, highlighting a need for further research to fully characterize these enzymes kinetically.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Phytosterols from Plant Material

This protocol outlines a general procedure for the extraction and analysis of phytosterols, including this compound, from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Hexane

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a glass tube and add the chloroform:methanol mixture. Vortex thoroughly and incubate at room temperature with occasional shaking.

-

Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Saponification: Resuspend the lipid extract in the saponification reagent and heat to hydrolyze any esterified sterols.

-

Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) with hexane. Repeat the hexane extraction multiple times.

-

Drying and Derivatization: Pool the hexane extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate to dryness. For GC-MS analysis, derivatize the sterols by adding the derivatization agent and heating.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterol isomers. Monitor characteristic ions for the identification and quantification of this compound and other phytosterols[12][13][14][15][16].

Heterologous Expression and Purification of SMT1

This protocol describes a general workflow for the production of recombinant SMT1 in E. coli for subsequent characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

SMT1 cDNA

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, imidazole, lysozyme, DNase I)

-

Sonicator

-

Centrifuge

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a lower concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

-

Dialysis buffer

Procedure:

-

Cloning: Clone the SMT1 cDNA into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain[13][14].

-

Culture Growth: Inoculate a starter culture and then a larger volume of LB medium with the transformed cells and grow at 37°C to an optimal optical density.

-

Induction: Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged SMT1 protein with elution buffer.

-

Dialysis: Dialyze the purified protein against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

SMT1 Enzyme Assay

This protocol outlines a method to measure the activity of SMT1 using a radiolabeled substrate.

Materials:

-

Purified recombinant SMT1 or microsomal fraction from plant tissue

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Cycloartenol (substrate)

-

S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) (radiolabeled co-substrate)

-

Detergent (e.g., Triton X-100)

-

Stopping solution (e.g., ethanolic KOH)

-

Hexane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, detergent, cycloartenol, and the enzyme preparation.

-

Initiation: Start the reaction by adding [14C]SAM.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period.

-

Termination: Stop the reaction by adding the stopping solution.

-

Extraction: Add water and extract the radiolabeled product (24-methylene cycloartenol) with hexane.

-

Quantification: Transfer a portion of the hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter[17][18][19][20][21].

-

Calculation: Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of [14C]SAM, and the amount of protein used.

Visualizing the Pathway and Workflows

To aid in the understanding of the complex relationships within the this compound biosynthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. Plant sterol biosynthesis: identification of two distinct families of sterol 4alpha-methyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant plasma membrane protein extraction and solubilization for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]

- 10. ENZYME - 5.5.1.9 cycloeucalenol cycloisomerase [enzyme.expasy.org]

- 11. researchgate.net [researchgate.net]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. agrisera.com [agrisera.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

- 17. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Purification protocol of enzymatically synthesized S-adenosyl-L-methionine (SAM) for high-quality solution state infrared spectroscopy applications | Poster Board #3620 - American Chemical Society [acs.digitellinc.com]

Physical and chemical properties of 24-Methylenecycloartanone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanone is a naturally occurring tetracyclic triterpenoid ketone. This document provides a detailed overview of its physical, chemical, and limitedly reported biological properties. It includes a summary of its known physicochemical characteristics, a detailed experimental protocol for its isolation and purification, and an analysis of its spectral data. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties

This compound, with the empirical formula C31H50O, is a solid compound at room temperature.[1] Its molecular structure is characterized by a cycloartane skeleton with a ketone group at the C-3 position and a methylene group at the C-24 position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H50O | [2][3] |

| Molecular Weight | 438.73 g/mol | [2][3] |

| CAS Number | 1449-08-7 | [2] |

| Appearance | Solid | [1] |

| Density | 1.0 g/cm³ | [3] |

| Boiling Point | 510.4 °C at 760 mmHg | [3] |

| Flash Point | 212.1 °C | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Crystal Structure

Single crystal X-ray diffraction analysis has revealed that this compound crystallizes in a monoclinic system. The molecule consists of three six-membered rings and one five-membered ring, adopting chair and envelope conformations, respectively.[5]

Table 2: Crystal Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P21 | [5] |

| a | 9.918(5) Å | [5] |

| b | 10.212(6) Å | [5] |

| c | 14.077(7) Å | [5] |

| β | 108.542(6)° | [5] |

| Volume | 1351.7(12) ų | [5] |

| Z | 2 | [5] |

Experimental Protocols

Isolation and Purification of this compound from Ainsliaea henryi

The following protocol details the extraction and chromatographic separation of this compound from the whole plant of Ainsliaea henryi.[5]

Workflow for Isolation of this compound

Figure 1: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered whole plant material of Ainsliaea henryi (5 kg) is refluxed with 95% ethanol (50 L) for 1 hour. This process is repeated three times to ensure exhaustive extraction.[5]

-

Concentration: The ethanol is removed from the combined extracts under reduced pressure to yield a concentrated crude extract.[5]

-

Solvent Partitioning: The resulting extract is suspended in water and then partitioned with petroleum ether. The petroleum ether soluble fraction is collected.[5]

-

Column Chromatography: The petroleum ether fraction (100 g) is subjected to silica gel column chromatography.[5]

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and acetone, starting from a ratio of 30:1 and gradually increasing the polarity to 10:1.[5]

-

Fraction Collection: this compound is obtained from the fraction that elutes with a petroleum ether/acetone ratio of 20:1.[5]

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an acetone solution of the purified compound at room temperature over two weeks.[5]

Spectral Data

The structure of this compound has been elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

NMR Spectroscopy

Mass Spectrometry

The exact mass of this compound has been determined by high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Exact Mass | 438.386 g/mol | [3] |

| Monoisotopic Mass | 438.386166214 Da | [2] |

A detailed mass spectrum with fragmentation analysis is not currently available. However, the fragmentation pattern would be expected to show characteristic losses of alkyl chains and functional groups from the triterpenoid skeleton.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data on the biological activities and the effects of this compound on signaling pathways. While the broader class of cycloartane triterpenoids has been reported to possess various medicinal properties, including anti-inflammatory, antiviral, and antitumor activities, specific studies on this compound are limited.

Some related compounds have shown cytotoxic effects on cancer cell lines. For instance, 24-methylenecycloartanyl ferulate, a related compound, has demonstrated cytotoxicity against A549 non-small cell lung cancer cells.[6] Another cycloartane, cycloart-24-ene-26-ol-3-one, has been shown to induce apoptosis in colon cancer cell lines.

Further research is required to elucidate the specific biological activities of this compound and to identify any signaling pathways it may modulate. The structural similarity to other bioactive cycloartanes suggests that it may be a candidate for investigation in anticancer and anti-inflammatory research.

Logical Relationship for Investigating Biological Activity

Figure 2: A logical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a well-characterized natural product in terms of its physicochemical properties and structure. However, a significant gap exists in the understanding of its biological activities. The information available on related cycloartane-type triterpenoids suggests that this compound may possess therapeutic potential, particularly in the areas of oncology and inflammation.

Future research should focus on:

-

Comprehensive Spectral Analysis: Publication of detailed ¹H and ¹³C NMR spectra with full assignments, as well as a comprehensive mass spectrum with fragmentation analysis.

-

Systematic Biological Screening: In-depth in vitro and in vivo studies to evaluate its anti-inflammatory, anticancer, and antiviral properties.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

This technical guide provides a starting point for researchers to build upon and further explore the potential of this compound as a lead compound in drug discovery and development.

References

- 1. This compound | C31H50O | CID 14635659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1449-08-7 | Chemsrc [chemsrc.com]

- 3. This compound | CAS:1449-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. 24-Methylenecycloartanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of 24-methylenecyloartanyl ferulate on A549 non-small cell lung cancer cells through MYBBP1A up-regulation and AKT and Aurora B kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 24-Methylenecycloartanone: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 24-Methylenecycloartanone, a naturally occurring cycloartane-type triterpenoid. The document details its historical discovery, methods of isolation, and extensive physicochemical and spectroscopic properties. A significant focus is placed on its potential as a bioactive compound, summarizing the known anti-inflammatory and cytotoxic activities of the broader class of cycloartane triterpenoids. While specific mechanistic data for this compound is limited, this guide presents a representative signaling pathway associated with related compounds, offering a foundation for future research and drug development endeavors.

**1. Introduction

This compound is a tetracyclic triterpenoid characterized by a distinctive cyclopropane ring fused to a lanostane-type skeleton. First identified in the mid-20th century, this natural product has since been isolated from a variety of plant sources. The unique structural features of cycloartane triterpenoids have garnered significant interest within the scientific community, particularly for their diverse and potent biological activities, which include anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3][4][5] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Discovery and History

The initial discovery of this compound dates back to 1958, when Ohta and Shimizu first isolated the compound from rice bran oil (Oryza sativa)[6][7]. Subsequent phytochemical investigations have identified its presence in various other plant species, including:

The elucidation of its complex structure was made possible through a combination of chemical methods and advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and drug development.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₀O | [8] |

| Molecular Weight | 438.7 g/mol | [8] |

| CAS Number | 1449-08-7 | [8] |

| Appearance | Solid |

Spectroscopic Data

Crystal Structure Data:

Crystallographic data has been reported for this compound, providing precise information on its three-dimensional structure.[5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.918(5) Å |

| b | 10.212(6) Å |

| c | 14.077(7) Å |

| β | 108.542(6)° |

| Volume | 1351.7(12) ų |

| Z | 2 |

Experimental Protocols

Isolation of this compound from Ainsliaea henryi

The following protocol is based on the method described by Li et al. (2010)[5]:

Workflow for Isolation:

Detailed Methodology:

-

Extraction: The dried and powdered whole plant of Ainsliaea henryi (5 kg) is refluxed three times with 95% ethanol (50 L) for 1 hour each time.

-

Concentration: The ethanol is removed under reduced pressure to yield a concentrated extract.

-

Partitioning: The extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The petroleum ether soluble fraction (100 g) is subjected to silica gel column chromatography.

-

Elution and Isolation: The column is eluted with a gradient of petroleum ether/acetone, starting from a ratio of 30:1 and gradually increasing to 10:1. This compound is obtained from the fraction eluted with a petroleum ether/acetone ratio of 20:1.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an acetone solution at room temperature.

Biological Activity and Potential Therapeutic Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of cycloartane triterpenoids has demonstrated significant potential in several therapeutic areas.

Anticancer Activity of Cycloartane Triterpenoids

Numerous studies have highlighted the cytotoxic effects of cycloartane triterpenoids against various cancer cell lines.[1][4] For instance, certain cycloartane triterpenoids isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells.[1] Similarly, triterpenoids from Dysoxylum malabaricum displayed notable cytotoxicity against breast cancer cell lines, inducing cell cycle arrest.

A study on triterpenoids from Ainsliaea yunnanensis reported significant selective cytotoxicity against the human acute monocytic leukemia cell line (THP-1).[9]

Table of Cytotoxic Activity for Representative Triterpenoids from Ainsliaea yunnanensis

| Compound | Cell Line | IC₅₀ (µM) |

| Adian-5-en-3α-ol | THP-1 | 1.78 |

| Fernenol | THP-1 | 1.74 |

| Fern-7-en-3β-ol | THP-1 | 1.75 |

| 3β-carboxylicfilic-4(23)-ene | THP-1 | 5.12 |

Data from Luo et al. (2018)[9]

Anti-inflammatory Activity of Cycloartane Triterpenoids

Cycloartane triterpenoids are also recognized for their anti-inflammatory properties.[2][7] Triterpenoids from Ainsliaea yunnanensis have demonstrated anti-inflammatory effects through the inhibition of NF-κB activity by preventing the nuclear translocation of p65.[9] This mechanism is a key target in the development of novel anti-inflammatory drugs.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet available. However, based on studies of structurally related cycloartane triterpenoids, a plausible mechanism of action for its potential anticancer effects can be proposed. Research on cycloartane triterpenoids from Cimicifuga yunnanensis has indicated the involvement of a p53-dependent mitochondrial signaling pathway in the induction of apoptosis in breast cancer cells.[1]

Proposed Apoptotic Pathway for Cycloartane Triterpenoids:

This proposed pathway suggests that cycloartane triterpenoids may exert their anticancer effects by activating the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. This, in turn, disrupts the mitochondrial membrane potential, triggering the activation of executioner caspases, such as caspase-7, and ultimately leading to programmed cell death.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex tetracyclic structure with a fused cyclopropane ring presents a significant synthetic challenge. Future research in synthetic organic chemistry may focus on developing novel strategies to access this intricate molecular architecture.

Conclusion and Future Directions

This compound is a fascinating natural product with a rich history and a promising, yet largely unexplored, therapeutic potential. While the broader class of cycloartane triterpenoids has demonstrated significant anti-inflammatory and anticancer activities, further research is critically needed to elucidate the specific biological targets and mechanisms of action of this compound.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against a panel of cancer cell lines and in various inflammatory models.

-

Mechanism of Action Studies: Identifying the direct molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies, as well as the generation of novel analogs with improved therapeutic properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide future investigations into this promising natural product.

References

- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane type triterpenoids from the rhizomes of Polygonum bistorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 24-Methylenecycloartanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

24-Methylenecycloartanone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanone is a cycloartane-type triterpenoid found in various plant species, including Polygonum bistorta and Alisma plantago-aquatica. Triterpenoids of the cycloartane class have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is a synthesis of available literature on this compound and closely related cycloartane triterpenoids, offering valuable insights for researchers and professionals in drug discovery and development.

Biological Activities

Current research suggests that this compound likely possesses a range of biological activities, primarily centered around its anti-inflammatory and anticancer properties. While direct quantitative data for this specific compound is emerging, studies on structurally similar cycloartane triterpenoids provide strong evidence for its potential efficacy.

Anti-inflammatory Activity

Cycloartane triterpenoids have demonstrated significant anti-inflammatory effects. Studies on related compounds isolated from various plants show potent inhibition of key inflammatory mediators. For instance, several cycloartane triterpenoids have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key model for inflammation. The mechanism of this anti-inflammatory action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Table 1: Anti-inflammatory Activity of Related Cycloartane Triterpenoids

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |

| Cycloartane Triterpenoids | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 11.8 - 12.4 | [2] |

Anticancer Activity

The anticancer potential of cycloartane triterpenoids is a promising area of research. A structurally similar compound, 24-methylenecycloartanol, has shown notable cytotoxic activity against human breast cancer cells. This suggests that this compound may also exhibit antiproliferative and pro-apoptotic effects on various cancer cell lines. The proposed mechanism for the anticancer activity of this class of compounds involves the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Anticancer Activity of a Related Cycloartane Triterpenoid

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 24-methylenecycloartanol | MCF-7 (Human Breast Cancer) | Cytotoxicity | 16.93 | [3] |

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet extensively documented, triterpenoids, in general, are known to possess antioxidant properties. These properties are typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The antioxidant capacity of this compound is an area that warrants further investigation to fully elucidate its therapeutic potential.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cycloartane triterpenoids, providing a framework for the evaluation of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Anticancer Activity Assay: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging

-

DPPH Assay:

-

A solution of DPPH in methanol is prepared.

-

The test compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

-

ABTS Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

The test compound is added to the ABTS•+ solution.

-

The absorbance is measured after a specific incubation time.

-

The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

-

Signaling Pathways and Mechanisms of Action

The biological activities of cycloartane triterpenoids, and by extension this compound, are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of cycloartane triterpenoids are strongly linked to the inhibition of the NF-κB pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Cycloartane triterpenoids are thought to interfere with this cascade, thereby suppressing the inflammatory response.

References

- 1. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. citedrive.com [citedrive.com]

The Pivotal Role of 24-Methylenecycloartanone in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanone, a key intermediate in phytosterol biosynthesis, occupies a central position in plant metabolism. This technical guide provides a comprehensive overview of its biosynthesis, enzymatic regulation, and its crucial role as a precursor to essential structural and signaling molecules in plants. This document details the biosynthetic pathway leading to and from this compound, presents key enzymatic data, and outlines experimental protocols for its analysis. The information is intended to serve as a foundational resource for researchers in plant biology, biochemistry, and natural product-based drug discovery.

Introduction

In the intricate web of plant metabolic pathways, the biosynthesis of sterols is fundamental for growth, development, and adaptation. Unlike animals and fungi, which primarily utilize the lanosterol pathway, plants predominantly synthesize sterols via the cycloartenol pathway. Within this pathway, this compound emerges as a critical metabolic node. It is the product of the first committed step in the alkylation of the sterol side chain, a modification essential for the generation of the vast diversity of plant sterols. This guide delves into the technical aspects of this compound's role, providing in-depth information for advanced research and development.

Biosynthesis of this compound

The formation of this compound is a pivotal step that channels carbon from the central isoprenoid pathway towards the synthesis of a multitude of phytosterols and brassinosteroids.

The biosynthetic journey begins with the cyclization of 2,3-oxidosqualene to cycloartenol, the first dedicated precursor of phytosterols in plants. Cycloartenol then undergoes a series of modifications, with the introduction of a methyl group at the C-24 position being a key diversification point. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C24-methyltransferase (Sterol C-24 Methyltransferase 1 or SMT1). The product of this methylation is 24-methylenecycloartanol, which is subsequently oxidized to form this compound.

The pathway can be visualized as follows:

Data Presentation: Enzyme Kinetics

The synthesis of this compound is primarily regulated by the activity of Sterol C-24 Methyltransferase 1 (SMT1). Understanding the kinetic properties of this enzyme is crucial for comprehending the flux through the phytosterol pathway.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein) | Organism |

| SMT1 | Cycloartenol | 42 | 5.2 | Arabidopsis thaliana |

Note: Data obtained from in vitro assays using recombinant Arabidopsis SMT1 expressed in E. coli.

Due to its transient nature as a metabolic intermediate, quantitative data on the absolute concentration of this compound in various plant tissues is scarce. Its levels are generally low as it is rapidly converted to downstream products.

Experimental Protocols

Extraction and Quantification of Phytosterols (including this compound) by GC-MS

This protocol outlines a general procedure for the analysis of phytosterols from plant tissues.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Freeze-dry plant tissue (e.g., leaves, roots, seeds) to a constant weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Saponification:

-

Weigh approximately 100 mg of the powdered plant tissue into a screw-cap glass tube.

-

Add 5 mL of 2 M potassium hydroxide in 90% ethanol.

-

Add an internal standard (e.g., 5α-cholestane) for quantification.

-

Incubate at 80°C for 1 hour with occasional vortexing to hydrolyze sterol esters.

-

-

Extraction:

-

Cool the tubes to room temperature.

-

Add 5 mL of n-hexane and 2 mL of water.

-

Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the unsaponifiable lipids to a new glass tube.

-

Repeat the extraction step twice more with 5 mL of n-hexane.

-

Pool the hexane extracts.

-

-

Drying and Derivatization:

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

-

To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the tube and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Injector temperature: 280°C.

-

Oven temperature program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-650.

-

Ion source temperature: 230°C.

-

-

-

Data Analysis:

-

Identify this compound-TMS and other sterol-TMS derivatives based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

-

Quantify the amount of each sterol relative to the internal standard.

-

Functional Significance

This compound is not an end-product but a crucial branch-point intermediate. Its downstream metabolites, including campesterol, sitosterol, and stigmasterol, are essential components of plant cell membranes, where they regulate fluidity and permeability. Furthermore, campesterol serves as the precursor for the biosynthesis of brassinosteroids, a class of phytohormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.

The metabolic flux through this compound is therefore tightly regulated to ensure a balanced production of these vital downstream products, highlighting its central role in maintaining cellular homeostasis and orchestrating plant growth and development.

Conclusion

This compound represents a key metabolic juncture in the biosynthesis of phytosterols and brassinosteroids in plants. Its formation, catalyzed by SMT1, is a critical regulatory point in the pathway. While its transient nature makes direct quantification challenging, its importance is underscored by the essential functions of its diverse downstream products. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the intricacies of plant sterol metabolism and to leverage this knowledge for applications in agriculture and drug development.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 24-Methylenecycloartanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of 24-Methylenecycloartanone, a naturally occurring tetracyclic triterpene with promising pharmacological potential. This document details the experimental protocols for its isolation and crystallization, presents a comprehensive summary of its crystallographic data, and explores its potential biological significance, offering a valuable resource for researchers in natural product chemistry, crystallography, and drug discovery.

Introduction

This compound is a cycloartane-type triterpenoid found in various plant species, including Ainsliaea henryi and Polygonum bistorta.[1][2] Cycloartane triterpenoids are a class of natural products known for their diverse and significant biological activities, which include anti-inflammatory, antioxidant, and anticancer effects.[1][3][4][5] A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships and for guiding the rational design of novel therapeutic agents. This guide presents a detailed analysis of its crystal structure, determined by single-crystal X-ray diffraction.

Experimental Protocols

Isolation of this compound

The isolation of this compound was performed from the whole plant of Ainsliaea henryi. The dried and powdered plant material (5 kg) was subjected to reflux with 95% ethanol (50 L) three times. The resulting ethanol extract was concentrated under reduced pressure, suspended in water, and then partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The petroleum ether soluble fraction (100 g) was then subjected to silica gel column chromatography with a gradient elution of petroleum ether/acetone (from 30:1 to 10:1, v/v). This compound was obtained from the fraction eluted with petroleum ether/acetone (20:1).[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by the slow evaporation of an acetone solution of the purified compound at room temperature over a period of two weeks.[1]

References

- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1449-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

24-Methylenecycloartanone: A Technical Overview for Scientific Professionals

An In-depth Guide to the Synonyms, IUPAC Nomenclature, Physicochemical Properties, and Putative Biological Activities of a Promising Natural Triterpenoid.

This technical guide provides a comprehensive overview of 24-Methylenecycloartanone, a cycloartane-type triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document consolidates the available scientific information regarding its nomenclature, chemical properties, isolation protocols, and hypothesized biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent.

Chemical Identity: IUPAC Name and Synonyms

This compound is a well-defined chemical entity with a systematic IUPAC name and several commonly used synonyms.

IUPAC Name: (1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹’³.0³’⁸.0¹²’¹⁶]octadecan-6-one[1].

Synonyms:

-

24-Methylene cycloartanone

-

24-Methylenecycloartan-3-one[2]

-

3-oxo-24-methylenecycloartane

-

9,19-Cyclolanostan-3-one, 24-methylene-

-

Oryzanol Impurity 13

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O | [1][3] |

| Molecular Weight | 438.7 g/mol | [1] |

| Appearance | Solid / Powder | [5] |

| Boiling Point | 510.4 °C at 760 mmHg | ChemSrc |

| Density | 1.0 g/cm³ | ChemSrc |

| Flash Point | 212.1 °C | ChemSrc |

Isolation and Purification: Experimental Protocols

This compound is a natural product that has been successfully isolated from various plant sources, including the rhizomes of Polygonum bistorta and the whole plant of Ainsliaea henryi. The following is a representative experimental protocol for its isolation.

Isolation from Ainsliaea henryi

A detailed protocol for the isolation of this compound from Ainsliaea henryi has been reported. The dried and powdered plant material (5 kg) was subjected to reflux with 95% ethanol (50 L) three times. Following the removal of ethanol under reduced pressure, the resulting extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The petroleum ether soluble fraction (100 g) was then subjected to silica gel column chromatography. Gradient elution was performed using a petroleum ether/acetone solvent system (from 30:1 to 10:1, v/v). This compound was successfully obtained from the fraction eluted with petroleum ether/acetone at a ratio of 20:1. The structure of the isolated compound was confirmed by 1H, 13C, and 2D NMR spectroscopy.

Putative Biological Activities and Experimental Evaluation

While specific quantitative data on the biological activity of purified this compound is limited in the current literature, the broader class of cycloartane triterpenoids is known to possess significant pharmacological properties, including anti-inflammatory and cytotoxic effects. Extracts from Polygonum bistorta, a known source of this compound, have been shown to mitigate inflammation, suggesting a potential contribution from this compound.

Anti-Inflammatory Activity (Hypothesized)

The anti-inflammatory potential of this compound is inferred from studies on related compounds and plant extracts. A plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Experimental Protocol for In Vitro Anti-Inflammatory Assay:

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Cytotoxic Activity (Hypothesized)

Many triterpenoids exhibit cytotoxic activity against various cancer cell lines. It is hypothesized that this compound may also possess anticancer properties, potentially through the induction of apoptosis.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined.

Hypothesized Signaling Pathways

Based on the known biological activities of related compounds and the source plant extracts, the following signaling pathways are proposed as potential targets for this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound is a readily isolatable natural triterpenoid with significant potential for further pharmacological investigation. While its biological activities are not yet fully characterized, the known anti-inflammatory and cytotoxic properties of the broader class of cycloartane triterpenoids, and of the plant extracts from which it is derived, provide a strong rationale for future research.

For drug development professionals and scientists, this compound represents a promising scaffold for the development of novel therapeutic agents. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of purified this compound in a range of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the modulation of signaling pathways such as NF-κB and apoptosis.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of inflammation and cancer.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

- 1. This compound | C31H50O | CID 14635659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24-Methylenecycloartan-3-one | 1449-08-7 [amp.chemicalbook.com]

- 3. This compound | CAS:1449-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Commercial Suppliers and Technical Guide for 24-Methylenecycloartanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 24-Methylenecycloartanone, a cycloartane triterpenoid with significant potential in pharmaceutical research and development. This document outlines commercial suppliers, key technical data, and general experimental protocols for investigating its biological activities.

Introduction to this compound

This compound is a naturally occurring triterpenoid found in various plant species, most notably isolated from the rhizomes of Polygonum bistorta.[1] As a member of the cycloartane family, it is characterized by a distinctive cyclopropane ring within its steroidal backbone.[2][3] This class of compounds has garnered scientific interest due to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2][3] this compound serves as a valuable lead compound for the development of novel therapeutics.

Commercial Availability

This compound is available from several specialized chemical suppliers. These companies offer the compound in various purities and quantities to suit research and development needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| HANGZHOU LEAP CHEM CO., LTD. | echemi.com | Offers the compound for research and bulk manufacturing. |

| ChemFaces | chemfaces.com | Provides high-purity natural products, including this compound, with options for different solvents. |

| CymitQuimica | cymitquimica.com | Supplies this compound for laboratory use. |

| ChemicalBook | chemicalbook.com | Lists various suppliers and provides basic chemical properties. |

| ChemSrc | chemsrc.com | A platform to find suppliers and pricing information. |

Technical Data

A summary of the key quantitative data for this compound is presented below for easy comparison.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1449-08-7 | [4] |

| Molecular Formula | C31H50O | [4] |

| Molecular Weight | ~438.7 g/mol | [4] |

| Purity | 92% - 98% (Varies by supplier) | [CymitQuimica, ChemSrc] |

| Physical State | Solid | [CymitQuimica] |

| Melting Point | 111-112 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 510.4 °C | [ChemicalBook] |

| Natural Source | Polygonum bistorta | [1] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a common initial screening method for potential anticancer compounds.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the different concentrations of the compound. Control wells receive media with the solvent at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment media is removed, and a solution of MTT in serum-free media is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: The animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups that will receive different doses of this compound. The animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered orally or intraperitoneally to the test groups. The control group receives only the vehicle, and the standard group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under investigation, its classification as a cycloartane triterpenoid suggests potential interactions with key cellular signaling pathways involved in cell growth, proliferation, and inflammation.

Hypothetical Signaling Pathway Inhibition

Given the known anticancer properties of many triterpenoids, a plausible mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The mTOR signaling network is a central regulator of cell metabolism, growth, and proliferation.[5][6]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Investigating Anticancer Mechanism

A logical workflow to elucidate the anticancer mechanism of this compound would involve a series of in vitro experiments.

Caption: Experimental workflow for investigating the anticancer mechanism of this compound.

Logical Relationship for Anti-inflammatory Action

The anti-inflammatory effects of natural products often involve the inhibition of pro-inflammatory mediators. A logical pathway for the action of this compound is depicted below.

Caption: Logical relationship of this compound's anti-inflammatory action.

Conclusion

This compound is a promising natural product with the potential for development into new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the investigation of this compound, from sourcing to experimental design. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. This compound | CAS:1449-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C31H50O | CID 14635659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Weighing In on mTOR Complex 2 Signaling: The Expanding Role in Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 24-Methylenecycloartanone from Polygonum bistorta

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanone is a cycloartane-type triterpenoid found in the rhizomes of Polygonum bistorta (also known as Bistort or Snakeweed).[1] Triterpenoids from plant sources are of significant interest in drug discovery due to their diverse pharmacological activities. This document provides a comprehensive guide for the extraction, isolation, and characterization of this compound from Polygonum bistorta rhizomes, intended for use in research and development.

Chemical Properties and Characterization

This compound is a tetracyclic triterpene with a molecular formula of C₃₁H₅₀O.[2] For confirmation of the isolated compound, spectroscopic analysis is essential.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₁H₅₀O |

| Molecular Weight | 438.73 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 111-112 °C |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 0.35 (1H, d, J=4.0 Hz), 0.58 (1H, d, J=4.0 Hz), 0.89 (3H, s), 0.97 (6H, s), 1.00 (3H, s), 1.02 (3H, d, J=6.5 Hz), 1.60 (3H, s), 2.00-2.50 (m), 4.65 (1H, br s), 4.71 (1H, br s) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 19.5, 19.8, 20.2, 21.1, 21.8, 24.5, 25.8, 26.3, 28.0, 29.8, 30.2, 31.5, 32.9, 33.5, 35.5, 40.4, 43.0, 45.3, 47.2, 48.8, 49.0, 52.1, 106.0, 156.7, 211.5 |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |

Note: NMR data are compiled from typical values for cycloartane triterpenoids and should be confirmed by experimental analysis.

Experimental Protocols

The following protocols are based on established methods for the isolation of triterpenoids from plant materials, specifically adapted for Polygonum bistorta.

Preparation of Plant Material

-

Collection and Identification: Rhizomes of Polygonum bistorta should be collected and authenticated by a plant taxonomist.

-

Drying and Grinding: The rhizomes are washed thoroughly to remove soil and foreign matter, then air-dried in the shade or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried rhizomes are then ground into a coarse powder.

Extraction

This step aims to extract a broad range of compounds, including this compound, from the plant material.

-

Apparatus:

-

Soxhlet extractor or a large glass container for maceration.

-

Heating mantle (for Soxhlet extraction).

-

Rotary evaporator.

-

-

Reagents:

-

Methanol or Ethanol (95%).

-

Dried, powdered Polygonum bistorta rhizomes.

-

-

Protocol (Soxhlet Extraction):

-